molecular formula C22H26N6O3S2 B277152 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B277152
M. Wt: 486.6 g/mol
InChI Key: WLMROTUSVLNPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known to possess a wide range of biochemical and physiological effects, making it an attractive candidate for further study.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, tumor growth, and microbial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2, which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide are diverse. This compound has been shown to reduce inflammation, inhibit tumor growth, and exhibit antimicrobial activity. Additionally, it has been shown to have a positive effect on the immune system, which makes it a potential candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in lab experiments include its diverse range of biochemical and physiological effects, its potential for the development of new drugs, and its positive effect on the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further study to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide. Some potential areas of study include the development of new drugs based on this compound, the exploration of its potential in the treatment of various diseases, and the investigation of its mechanism of action. Additionally, further study is needed to fully understand the safety and toxicity of this compound.

Synthesis Methods

The synthesis of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves the reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-[4-(methylsulfonyl)-1-piperazinyl]aniline in the presence of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography.

Scientific Research Applications

The potential applications of 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the development of new drugs.

properties

Molecular Formula

C22H26N6O3S2

Molecular Weight

486.6 g/mol

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C22H26N6O3S2/c1-26-21(17-6-4-3-5-7-17)24-25-22(26)32-16-20(29)23-18-8-10-19(11-9-18)27-12-14-28(15-13-27)33(2,30)31/h3-11H,12-16H2,1-2H3,(H,23,29)

InChI Key

WLMROTUSVLNPQC-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C4

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)C4=CC=CC=C4

Origin of Product

United States

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